molecular formula C8H15NO2 B13540286 Ethyl (S)-3-amino-3-cyclopropylpropanoate

Ethyl (S)-3-amino-3-cyclopropylpropanoate

Cat. No.: B13540286
M. Wt: 157.21 g/mol
InChI Key: DARPOOYXGSBFGN-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:

    Amination: The amino group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of ethyl (3S)-3-amino-3-cyclopropylpropanoate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl (3S)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-cyclopropylpropanoate can be compared with other similar compounds such as:

    Ethyl (3S)-3-amino-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different reactivity and applications.

    Methyl (3S)-3-amino-3-cyclopropylpropanoate: Similar structure but with a methyl ester group, affecting its physical and chemical properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1

InChI Key

DARPOOYXGSBFGN-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1CC1)N

Canonical SMILES

CCOC(=O)CC(C1CC1)N

Origin of Product

United States

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